molecular formula C14H19Br B8287609 3-(p-Tert.butyl-phenyl)-2-methyl-allyl bromide

3-(p-Tert.butyl-phenyl)-2-methyl-allyl bromide

Cat. No. B8287609
M. Wt: 267.20 g/mol
InChI Key: XTWMJVKBIQVAIH-UHFFFAOYSA-N
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Patent
US04241058

Procedure details

73.2 g of 3-(p-tert.butyl-phenyl)-2-methyl-allyl alcohol nd 8.6 ml of pyridine in 700 ml of n-pentane are cooled down to -5° C. At this temperature there are added dropwise while stirring over a period of 2 hours 15.2 ml of phosphorus tribromide in 700 ml of n-pentane and the mixture is stirred at room temperature for 3 hours. The mixture is poured on to 500 g of ice and stirred up for 30 minutes. The pentane phase is separated and the aqueous phase is back-extracted with n-pentane. The combined n-pentane phases are washed neutral with saturated sodium bicarbonate solution and water, dried over sodium sulphate and evaporated. The 3-(p-tert.butyl-phenyl)-2-methyl-allyl bromide, distilled in a high vacuum, boils at 123° C./0.01 Torr.
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[C:12]([CH3:15])[CH2:13]O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].N1C=CC=CC=1.P(Br)(Br)[Br:23]>CCCCC>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[C:12]([CH3:15])[CH2:13][Br:23])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
8.6 mL
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C=C(CO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
700 mL
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
15.2 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
700 mL
Type
solvent
Smiles
CCCCC
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At this temperature there are added dropwise
STIRRING
Type
STIRRING
Details
stirred up for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The pentane phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is back-extracted with n-pentane
WASH
Type
WASH
Details
The combined n-pentane phases are washed neutral with saturated sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The 3-(p-tert.butyl-phenyl)-2-methyl-allyl bromide, distilled in a high vacuum, boils at 123° C./0.01 Torr

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C=C(CBr)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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